

Technical Guide: Structure Elucidation and Confirmation of CAS 86152-46-7

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Compound of Interest

Compound Name: Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B1332795

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive literature search did not yield specific publications detailing the complete synthesis, spectroscopic analysis, and structure elucidation of the compound with CAS number 86152-46-7. Therefore, this guide presents a likely synthetic route and expected analytical data based on established chemical principles and published data for structurally related 1,2,4-triazole derivatives. The experimental protocols and data are representative and should be considered hypothetical until experimentally verified.

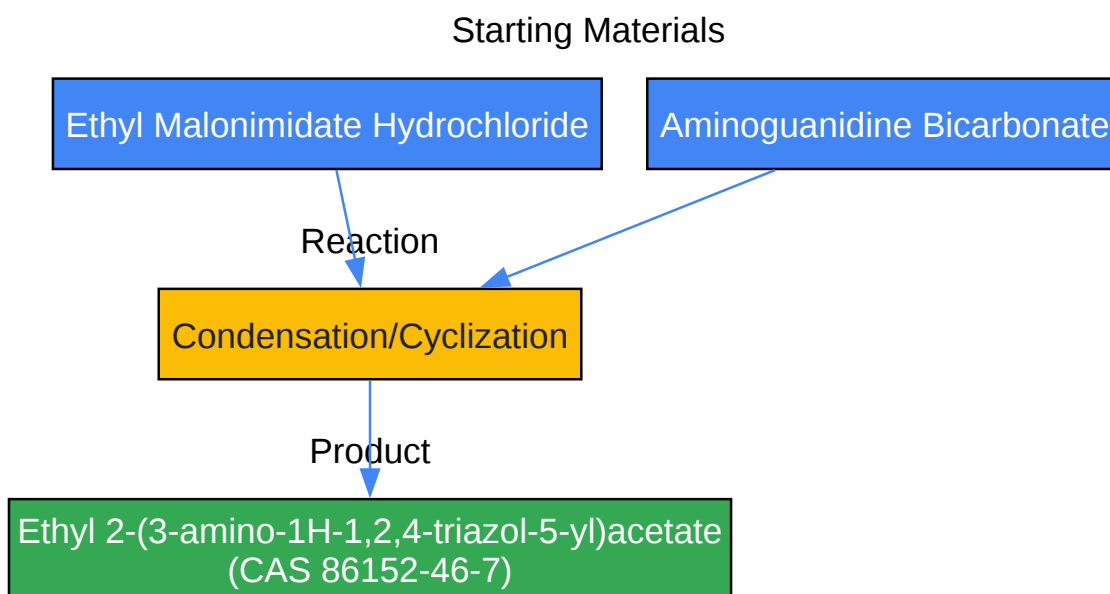
Introduction to CAS 86152-46-7

The compound identified by CAS number 86152-46-7 is named ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate. It belongs to the class of heterocyclic compounds containing a 1,2,4-triazole ring, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The 1,2,4-triazole moiety is a key pharmacophore in numerous approved drugs, including antifungal and anticancer agents.^{[1][2]} The presence of an amino group and an ethyl acetate substituent suggests potential for further chemical modification and diverse biological interactions. This guide outlines a plausible pathway for its synthesis and the analytical methods required for its structural confirmation.

Proposed Synthesis and Experimental Protocol

A common and efficient method for the synthesis of substituted 1,2,4-triazoles involves the cyclization of appropriate precursors.[3] A likely synthetic route to ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate is the reaction of ethyl malonimide hydrochloride with aminoguanidine bicarbonate.

Proposed Synthetic Workflow for CAS 86152-46-7



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Caption: Proposed synthetic workflow for CAS 86152-46-7.

Detailed Experimental Protocol (Hypothetical)

Materials:

- Ethyl malonimide hydrochloride
- Aminoguanidine bicarbonate
- Ethanol (absolute)
- Sodium ethoxide

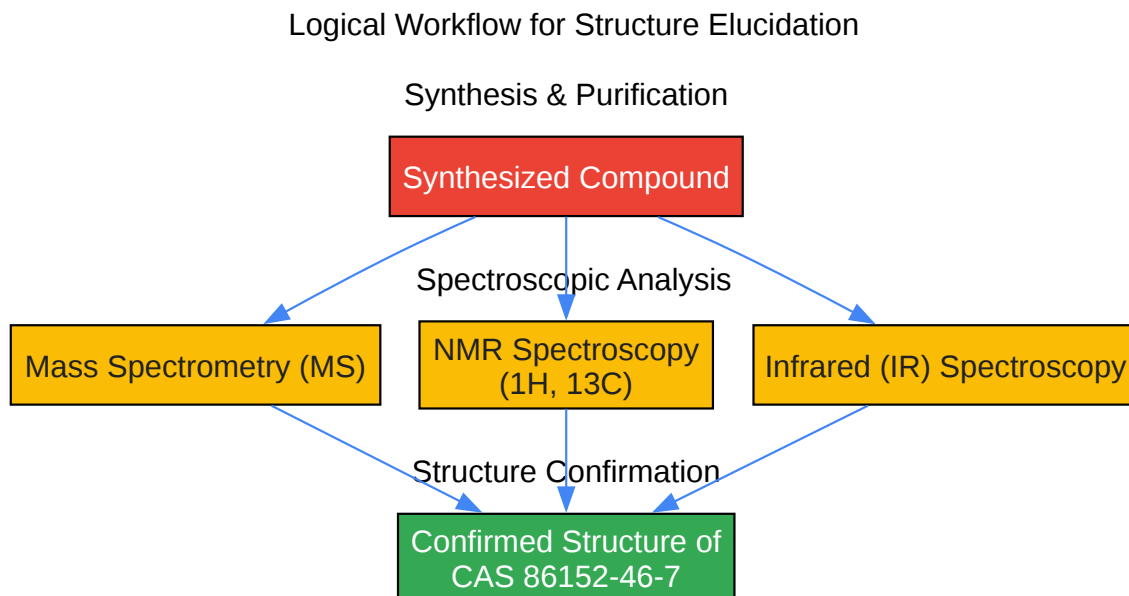
- Hydrochloric acid (concentrated)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, aminoguanidine bicarbonate is added portion-wise with stirring until the evolution of gas ceases.
- Ethyl malonimidate hydrochloride is then added to the reaction mixture.
- The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in water and neutralized by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the crude product.
- The precipitate is collected by filtration, washed with cold water, and dried.
- Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate.

Structure Elucidation and Confirmation

The definitive structure of the synthesized compound would be established through a combination of spectroscopic techniques.



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Caption: Logical workflow for the structure elucidation of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which supports the proposed structure.

Expected Data:

Parameter	Expected Value
Molecular Formula	C ₆ H ₁₀ N ₄ O ₂
Molecular Weight	170.17 g/mol
Ionization Mode	Electrospray Ionization (ESI) - Positive
Expected [M+H] ⁺	m/z 171.0877
Key Fragments	Loss of ethoxy group (-OC ₂ H ₅), loss of the entire ester group (-COOC ₂ H ₅), fragmentation of the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0 (broad s)	Singlet	1H	NH (triazole ring)
~6.5 (broad s)	Singlet	2H	NH ₂ (amino group)
~4.1 (q)	Quartet	2H	-O-CH ₂ -CH ₃ (ethyl ester)
~3.6 (s)	Singlet	2H	CH ₂ -CO (acetate methylene)
~1.2 (t)	Triplet	3H	-O-CH ₂ -CH ₃ (ethyl ester)

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~170	C=O (ester carbonyl)
~160	C3-NH ₂ (triazole ring)
~155	C5-CH ₂ (triazole ring)
~61	-O-CH ₂ -CH ₃ (ethyl ester)
~35	CH ₂ -CO (acetate methylene)
~14	-O-CH ₂ -CH ₃ (ethyl ester)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data (KBr pellet, cm⁻¹):

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amino and triazole NH)
3100-3000	Medium	C-H stretching (aliphatic)
~1735	Strong	C=O stretching (ester carbonyl)
1650-1600	Strong	N-H bending (amino group), C=N stretching (ring)
1580-1400	Medium	C-N stretching, ring skeletal vibrations
~1200	Strong	C-O stretching (ester)

Biological Significance and Potential Applications

While no specific biological activity or signaling pathway has been documented for CAS 86152-46-7, the 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents.[\[4\]](#)[\[5\]](#)

Derivatives of 1,2,4-triazole are known to exhibit a wide array of pharmacological effects, including:

- **Antifungal Activity:** Many triazole-based drugs, such as fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14 α -demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[6]
- **Anticancer Activity:** Certain 1,2,4-triazole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases and aromatase.[1]
- **Antiviral and Antimicrobial Properties:** The triazole ring system is present in several antiviral and antibacterial compounds, highlighting its versatility in drug design.[5][7]

The structure of ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate makes it a valuable building block for creating libraries of novel compounds for drug discovery. The amino and ester functionalities provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships in the pursuit of new therapeutic agents.

Conclusion

The structure of CAS 86152-46-7, ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate, can be confidently assigned based on a combination of modern synthetic and analytical techniques. This guide has outlined a plausible synthetic route and the expected spectroscopic data that would confirm its structure. The presence of the 1,2,4-triazole moiety suggests that this compound and its derivatives are of significant interest for further investigation in the fields of medicinal chemistry and drug development. Experimental verification of the data presented herein is a necessary next step to fully characterize this compound.

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